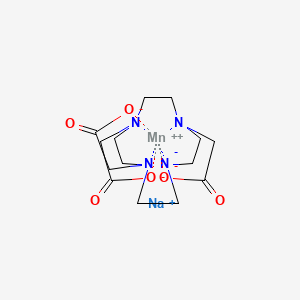
Mn(II)-DO3A (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mn(II)-DO3A (sodium) is a manganese-based complex that is widely studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, such as its ability to undergo oxidation and reduction reactions, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mn(II)-DO3A (sodium) typically involves the reaction of manganese(II) chloride with a ligand, such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of Mn(II)-DO3A (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Mn(II)-DO3A (sodium) undergoes various chemical reactions, including:
Oxidation: Mn(II) can be oxidized to Mn(III) or Mn(IV) under specific conditions.
Reduction: Mn(III) or Mn(IV) can be reduced back to Mn(II).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Various ligands can be introduced under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of Mn(III) or Mn(IV) complexes.
Reduction: Reformation of Mn(II) complexes.
Substitution: Formation of new ligand-substituted Mn(II) complexes.
Scientific Research Applications
Mn(II)-DO3A (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and imaging agents.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Utilized in environmental remediation processes due to its ability to oxidize pollutants.
Mechanism of Action
The mechanism of action of Mn(II)-DO3A (sodium) involves its ability to undergo redox reactions. The manganese ion can switch between different oxidation states, allowing it to participate in various chemical processes. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparison with Similar Compounds
Mn(II)-EDTA (sodium): Another manganese-based complex with similar redox properties.
Mn(II)-DTPA (sodium): Known for its use in MRI as a contrast agent.
Mn(II)-NTA (sodium): Used in environmental applications for pollutant oxidation.
Uniqueness of Mn(II)-DO3A (sodium): Mn(II)-DO3A (sodium) is unique due to its specific ligand structure, which provides stability and enhances its redox properties. This makes it particularly useful in applications requiring precise control over oxidation and reduction processes.
Properties
Molecular Formula |
C14H22MnN4NaO6- |
|---|---|
Molecular Weight |
420.28 g/mol |
IUPAC Name |
sodium;2-[4,7-bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;manganese(2+) |
InChI |
InChI=1S/C14H25N4O6.Mn.Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;/h1-11H2,(H,19,20)(H,21,22)(H,23,24);;/q-1;+2;+1/p-3 |
InChI Key |
OVRMTVHRWWZGAL-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CC[N-]1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















